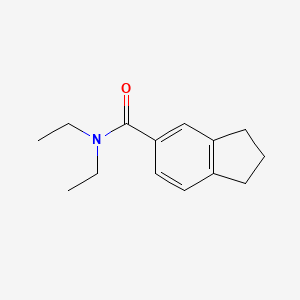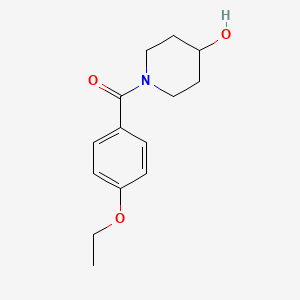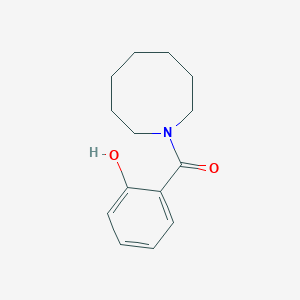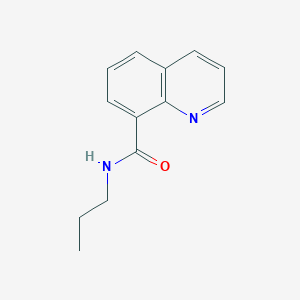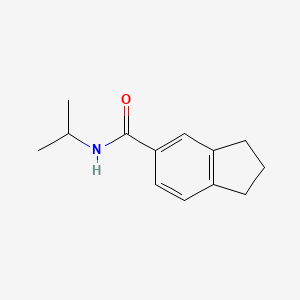
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, there are concerns about its safety and legality, which have led to its ban in competitive sports.
Mechanism of Action
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide are complex and depend on various factors, including the dose, duration of exposure, and individual characteristics. Some of the reported effects include increased endurance, improved muscle fiber composition, and reduced body fat. However, there are also concerns about the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including liver toxicity and increased risk of cancer.
Advantages and Limitations for Lab Experiments
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for laboratory experiments, including its ability to improve endurance and performance in animal models. It also has potential therapeutic applications for various diseases, which makes it a promising candidate for drug development. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and long-term effects.
Future Directions
There are several future directions for research on N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its mechanism of action, and developing safer and more effective analogs. Additionally, there is a need for further research on the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, particularly with regard to liver toxicity and cancer risk.
Synthesis Methods
The synthesis of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid and isobutyryl chloride to form the intermediate isobutyryl-2,3-dihydro-1H-indene-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-propan-2-ylamine to yield N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide.
Scientific Research Applications
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lipid metabolism in animal models. In addition, it has been investigated as a potential treatment for various diseases, including diabetes, obesity, and cancer.
properties
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXTHFHHAZGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)


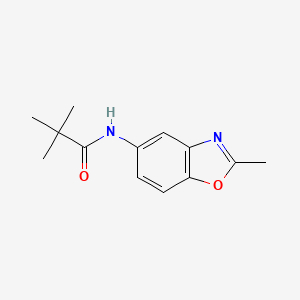

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
